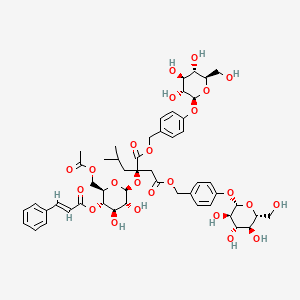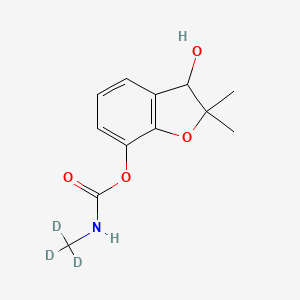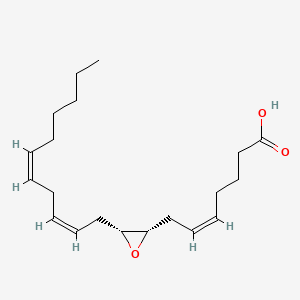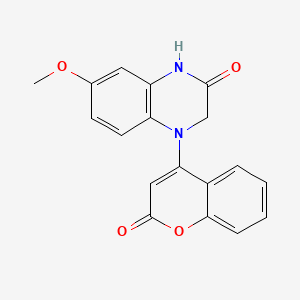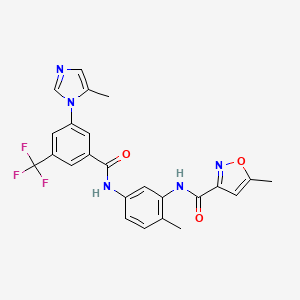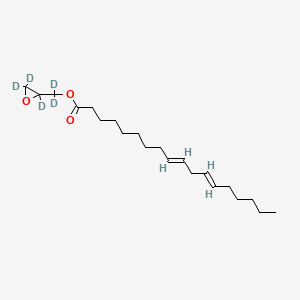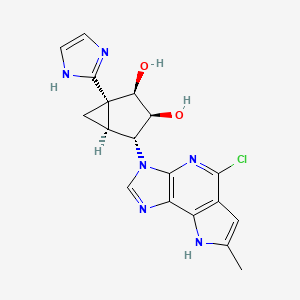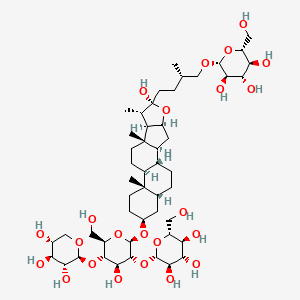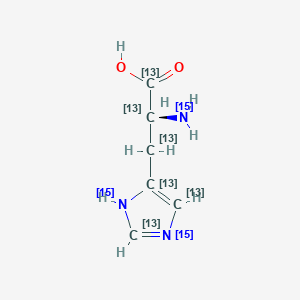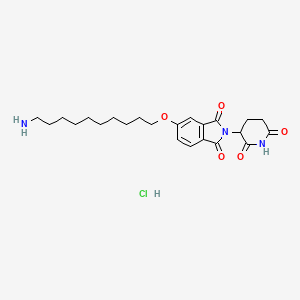
Thalidomide-5-O-C10-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5-O-C10-NH2 (hydrochloride) is a compound based on Thalidomide, known for its ability to recruit CRBN protein. This compound is used as a cereblon ligand in the formation of PROTAC molecules, which are used in targeted protein degradation .
準備方法
Thalidomide-5-O-C10-NH2 (hydrochloride) is synthesized by modifying Thalidomide to include a linker that can connect to a target protein ligand. Industrial production methods typically involve solid-phase synthesis and purification processes to achieve high purity levels .
化学反応の分析
Thalidomide-5-O-C10-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amine group, potentially forming oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The linker can be substituted with different functional groups to form various PROTAC molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Major products formed from these reactions include different PROTAC molecules with varying linker lengths and functional groups .
科学的研究の応用
Thalidomide-5-O-C10-NH2 (hydrochloride) has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Utilized in drug discovery and development processes.
作用機序
The compound exerts its effects by recruiting CRBN protein, a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells .
類似化合物との比較
Thalidomide-5-O-C10-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which allow for precise targeting of proteins. Similar compounds include:
Thalidomide-5-O-C12-NH2 (hydrochloride): Similar structure but with a 12-carbon chain.
Thalidomide-NH-C5-NH2 (hydrochloride): Different linker and functional groups.
These compounds share the ability to recruit CRBN protein but differ in their linker lengths and functional groups, affecting their specificity and efficacy in targeting proteins .
特性
分子式 |
C23H32ClN3O5 |
|---|---|
分子量 |
466.0 g/mol |
IUPAC名 |
5-(10-aminodecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C23H31N3O5.ClH/c24-13-7-5-3-1-2-4-6-8-14-31-16-9-10-17-18(15-16)23(30)26(22(17)29)19-11-12-20(27)25-21(19)28;/h9-10,15,19H,1-8,11-14,24H2,(H,25,27,28);1H |
InChIキー |
CLCNTSDSFGDPEU-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


